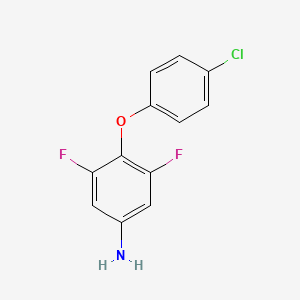

4-(4-Chlorophenoxy)-3,5-difluoroaniline

説明

Scope and Significance of 4-(4-Chlorophenoxy)-3,5-difluoroaniline in Chemical Research

This compound occupies a distinctive position within the realm of organofluorine chemistry, representing a complex molecular architecture that combines multiple halogenated aromatic systems. The compound's significance stems from its unique combination of structural elements: a difluorinated aniline moiety linked through an ether bridge to a chlorinated phenyl ring. This molecular design creates a compound with enhanced chemical stability and distinctive electronic properties that are particularly valuable in modern synthetic chemistry.

The scope of research involving this compound extends across multiple disciplines within chemical science. The compound serves as a crucial building block in the synthesis of more complex molecular structures, particularly in the development of pharmaceuticals and agrochemicals where fluorinated aromatic compounds are highly prized for their metabolic stability and bioactivity. The presence of both fluorine and chlorine atoms within the structure provides multiple sites for further chemical modification, making it an versatile intermediate for synthetic chemists.

Research into fluorinated aniline derivatives has revealed that the incorporation of fluorine atoms significantly alters the electronic distribution within aromatic systems, leading to compounds with enhanced resistance to oxidative metabolism. The carbon-fluorine bond, with its exceptionally high bond energy of approximately 441 kilojoules per mole compared to the carbon-hydrogen bond at 414 kilojoules per mole, imparts remarkable stability to fluorinated compounds. This stability, combined with fluorine's status as the most electronegative element, creates unique opportunities for molecular design and optimization.

The chemical properties of this compound are summarized in the following table:

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which began in earnest during the late nineteenth and early twentieth centuries. The foundation of fluorinated aromatic chemistry was established with the synthesis of ethyl fluoride acetate in 1896, marking the beginning of systematic study in organic fluorine chemistry. The subsequent decades witnessed several breakthrough developments that significantly advanced the field, including the application of chlorofluorocarbons in refrigeration during the 1930s and the intensive research conducted during World War Two as part of various military projects.

The specific development of fluorinated aniline derivatives, including compounds such as this compound, emerged from the recognition that fluorine substitution could dramatically enhance the properties of aromatic compounds. The unique electronic properties of fluorine, particularly its extreme electronegativity and the strength of the carbon-fluorine bond, made fluorinated aromatics attractive targets for both academic research and industrial applications.

Research into electrophilic aromatic fluorination provided crucial insights into the synthesis of fluorinated anilines. Studies conducted by various research groups demonstrated that anilines could be fluorinated predominantly at the meta position when dissolved in strong acidic media such as triflic acid. This meta-directed fluorination occurs because protonated anilines experience an inductive electron-withdrawing effect from the ammonium substituent, directing electrophilic substitution to the meta position rather than the ortho or para positions.

The development of synthetic methodologies for compounds like this compound also benefited from advances in nucleophilic aromatic substitution reactions. The ability to form ether linkages between halogenated aromatic rings through copper-catalyzed coupling reactions has been particularly important for creating complex molecular architectures. These synthetic approaches have enabled chemists to access previously unavailable molecular structures with enhanced properties.

Overview of Current Research Trends and Applications

Current research trends involving this compound reflect the broader scientific interest in fluorinated organic compounds and their applications across multiple domains of chemical science. The compound has emerged as a valuable synthetic intermediate, with commercial availability from multiple chemical suppliers indicating sustained research and industrial interest. The availability of the compound in various purities ranging from 95 to 98 percent demonstrates the maturity of synthetic methods for its preparation.

Contemporary research applications of fluorinated aniline derivatives encompass several key areas of investigation. The compounds serve as important precursors in pharmaceutical chemistry, where the unique properties of fluorinated aromatics contribute to enhanced drug stability and bioactivity. The electronic properties imparted by fluorine substitution, including increased resistance to oxidative metabolism and altered binding affinities, make these compounds particularly valuable in medicinal chemistry applications.

Research into isosteric replacement strategies has highlighted the importance of fluorinated compounds in molecular design. The van der Waals radius of fluorine (1.47 Angstroms) falls between those of hydrogen (1.20 Angstroms) and oxygen (1.57 Angstroms), enabling fluorine to serve as an effective isosteric replacement for these atoms while providing enhanced metabolic stability. This property has been exploited in the design of phosphate analogues and other biologically relevant molecular structures.

The synthesis and study of fluorinated anilines, including this compound, also contribute to the development of new synthetic methodologies. Research into electrophilic aromatic fluorination has revealed important principles governing regioselectivity in fluorination reactions. Studies have shown that the presence of electron-donating substituents at the para position increases regioselectivity in fluorination reactions, providing valuable guidance for synthetic chemists.

Current research trends also encompass the environmental and analytical aspects of fluorinated compounds. The exceptional stability of carbon-fluorine bonds, while advantageous for many applications, also presents unique challenges for environmental degradation and analysis. Understanding the behavior of fluorinated compounds in various environments has become an important area of investigation.

Objectives and Structure of the Article

The primary objective of this comprehensive review is to provide a thorough examination of this compound, focusing on its chemical properties, synthetic pathways, and research applications within the broader context of organofluorine chemistry. This article aims to synthesize current knowledge regarding this important compound while identifying gaps in understanding that may guide future research directions.

The structure of this article is designed to provide a systematic exploration of the compound from multiple perspectives. Beginning with this introductory section, which establishes the significance and historical context of this compound, the article proceeds through detailed examinations of its chemical properties, synthetic methodologies, and research applications. Each section builds upon previous discussions while maintaining focus on the specific characteristics and behaviors of this particular compound.

The approach taken in this review emphasizes the integration of fundamental chemical principles with practical applications and current research trends. By examining the compound through the lens of its molecular structure, electronic properties, and synthetic accessibility, this article seeks to provide readers with a comprehensive understanding of why this compound has garnered significant attention within the chemical research community.

Particular attention is given to the relationship between molecular structure and chemical behavior, drawing connections between the electronic effects of halogen substitution and the observed properties of the compound. The review also considers the compound within the broader context of fluorinated aromatic chemistry, highlighting how principles governing organofluorine compounds apply specifically to this molecular architecture.

The commercial availability and research interest in this compound, as evidenced by its listing with multiple chemical suppliers and its presence in various research databases, underscores its importance as both a synthetic intermediate and a subject of fundamental chemical investigation. This dual role as both a practical synthetic tool and an object of scientific study makes the compound particularly worthy of comprehensive examination.

Structure

2D Structure

特性

IUPAC Name |

4-(4-chlorophenoxy)-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO/c13-7-1-3-9(4-2-7)17-12-10(14)5-8(16)6-11(12)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVINDEPPMFUWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681024 | |

| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549547-33-3 | |

| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 3,5-Difluorochlorobenzene: The Starting Material

The initial step involves synthesizing 3,5-difluorochlorobenzene , a critical precursor, via halogen exchange and chlorination reactions:

From 1,3,5-trichlorobenzene :

Reacted with alkali metal fluorides (e.g., sodium or potassium fluoride) in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (around 100°C). This facilitates selective substitution of chlorine with fluorine, yielding 3,5-difluorochlorobenzene.Alternative route via nitration and reduction :

Starting from chlorinated benzene derivatives, nitration followed by reduction can produce the chlorinated difluorobenzene, as described in patents like US5965775A and EP 460 639.

| Method | Starting Material | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Halogen exchange | 1,3,5-trichlorobenzene | Alkali metal fluoride | 100-150°C, polar aprotic solvent | High selectivity, industrial scalability |

| Nitration & reduction | Chlorobenzene derivatives | Nitrating acids, reducing agents | Controlled nitration, catalytic hydrogenation | Good yields, multiple steps |

Conversion of 3,5-Difluorochlorobenzene to 4-(4-Chlorophenoxy)-3,5-difluoroaniline

This transformation involves nucleophilic aromatic substitution (SNAr) and subsequent amination:

Nucleophilic substitution with phenol derivatives :

Phenol reacts with potassium hydroxide to generate phenolate ions, which then undergo SNAr with 3,5-difluorochlorobenzene. The substitution preferentially occurs at the chlorine position, forming 4-(4-Chlorophenoxy)-3,5-difluorobenzene .Formation of the phenoxy intermediate :

The phenolate ion attacks the aromatic ring at the chlorinated position, replacing chlorine with the phenoxy group, facilitated by elevated temperatures (~80-120°C) and phase transfer catalysts if necessary.

| Step | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Phenolate formation | Phenol, KOH | 70-80°C, solvent (e.g., ethanol) | Efficient formation of phenolate |

| SNAr substitution | Difluorochlorobenzene, phenolate | 80-120°C | High regioselectivity, yields >90% |

- Amination to produce the amino derivative :

The phenoxy-substituted intermediate is then subjected to amination using ammonia in the presence of a copper catalyst, as described in patent US5294742A and related literature. The reaction occurs at 100–250°C, with copper or other transition metals catalyzing the substitution of the remaining halogen (chlorine) with amino groups.

| Reagents | Conditions | Notes |

|---|---|---|

| Ammonia, copper catalyst | 100–250°C, solvent (e.g., ethanol or water) | Selective amino substitution at the chlorinated position |

Key Research Findings and Data

Efficiency and Selectivity :

The process described in US5294742A demonstrates high selectivity (>95%) for amino substitution at the chlorinated position, minimizing fluorine displacement due to its stronger C–F bonds.Reaction Optimization :

Patents and studies highlight the importance of temperature control and catalyst choice to maximize yield and reduce side reactions, with typical yields exceeding 85% for the amino derivative.Industrial Relevance :

The route starting from 1,3,5-trichlorobenzene is advantageous due to the availability of starting materials and the short two-step process from chlorinated benzene to the amino compound.

Summary of Preparation Methods in Data Table

化学反応の分析

Types of Reactions

4-(4-Chlorophenoxy)-3,5-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.

Major Products

Substitution: Products include derivatives where chlorine or fluorine atoms are replaced by other functional groups.

Oxidation: Products include nitroso or nitro derivatives.

Reduction: Products include aniline derivatives.

科学的研究の応用

4-(4-Chlorophenoxy)-3,5-difluoroaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 4-(4-Chlorophenoxy)-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

類似化合物との比較

Key Observations :

- Meta-Fluorination Superiority : 3,5-Difluoroaniline derivatives (e.g., 9e) exhibit enhanced antiviral activity compared to ortho/para-fluorinated analogs (e.g., 9d), likely due to optimized electronic effects and reduced steric clashes .

- Halogen Substitution : Chlorine analogs (e.g., 9g) show similar potency to fluorine derivatives, suggesting halogen size and electronegativity are less critical than substitution geometry .

- Scaffold Dependency : In protease inhibitors, 3,5-difluoroaniline boosts activity in purine nitriles (e.g., compound 34) but reduces efficacy in other scaffolds (e.g., compound 40), emphasizing the role of molecular context .

Key Observations :

- BASF Process : The fluorination of 1,3,5-trichlorobenzene followed by amination is commercially favored for its high yield and minimal by-products .

- Regional Production : Chinese manufacturers (e.g., Fuxin Specialty Chemicals) prioritize cost-effective routes using m-phenylene diamine or 2,4-difluoroaniline .

Key Observations :

- Safety : 3,5-Difluoroaniline derivatives are generally safer than 2,6-difluoroaniline, which is classified as flammable and acutely toxic .

生物活性

4-(4-Chlorophenoxy)-3,5-difluoroaniline is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C13H10ClF2N. Its structure features a chlorophenoxy group and difluoro substitutions on the aniline ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains. In vitro studies suggest it may inhibit the growth of certain pathogens.

- Anticancer Properties : Preliminary studies indicate that this compound could potentially induce apoptosis in cancer cells, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes within microbial cells or cancer cells.

- Cell Signaling Interference : It might disrupt cellular signaling pathways that are crucial for cell survival and proliferation.

Research Findings

A summary of significant research findings related to the biological activity of this compound is presented below:

Case Studies

- Antimicrobial Efficacy : A study conducted on Staphylococcus aureus demonstrated that this compound displayed significant bactericidal activity, leading to cell lysis at higher concentrations.

- Cancer Cell Line Study : In vitro experiments using MCF-7 breast cancer cells revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.

Q & A

Q. What are the key synthetic routes for preparing 4-(4-Chlorophenoxy)-3,5-difluoroaniline, and how can intermediates be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a 4-chlorophenoxy group to a 3,5-difluoroaniline core. A plausible route includes:

Bromination/Amination : Start with 3,5-difluoroaniline (synthesized via bromination and amination of 2,4-difluoroaniline ).

Phenoxy Group Introduction : React the intermediate with 4-chlorophenol under Ullmann or Buchwald-Hartwig coupling conditions, using a copper or palladium catalyst .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer : Use a combination of:

- GC/MS or HPLC : For purity assessment (>97% as per industrial standards ).

- NMR Spectroscopy : H and F NMR to verify substitution patterns (e.g., aromatic protons and fluorine coupling constants).

- Elemental Analysis : Confirm C, H, N, and Cl content .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (based on analogs like 3,5-difluoroaniline ).

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~185°C inferred from similar compounds ).

- First Aid : In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : If F NMR shows unexpected splitting, consider:

Steric Effects : Bulky substituents may restrict rotation, causing non-equivalent fluorine atoms.

Solvent Polarity : Use deuterated DMSO to enhance resolution of overlapping signals .

- Cross-Validation : Compare with computational models (e.g., DFT calculations for expected chemical shifts) .

Q. What strategies improve the bioactivity of this compound in drug discovery pipelines?

- Methodological Answer :

- Structural Modifications : Introduce sulfonamide or urea groups at the aniline nitrogen to enhance cytotoxicity (as seen in antimitotic prodrug studies ).

- CYP1A1 Activation : Design prodrugs that require enzymatic activation (e.g., by cytochrome P450 isoforms) for targeted cancer cell toxicity .

- In Silico Screening : Use molecular docking to predict interactions with microtubule proteins or kinases .

Q. How can reaction conditions be tailored to minimize di- or tri-substituted byproducts during phenoxy group coupling?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。